1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its significant pharmacological properties and is primarily used in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride involves multiple steps. The initial step typically includes the chlorination of phenothiazine to form 2-chlorophenothiazine. This is followed by the alkylation of the chlorinated phenothiazine with a propyl chain. The resulting intermediate is then reacted with piperidine to form the final compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dopamine receptors in the central nervous system. By binding to the dopamine D1 and D2 receptors, it prevents the activation of these receptors, thereby modulating neurotransmitter activity. This mechanism is particularly relevant in its potential use as an antipsychotic agent.
Comparison with Similar Compounds
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar pharmacological properties.
Fluphenazine: Known for its use in the treatment of schizophrenia.
Chlorpromazine: One of the earliest antipsychotic drugs developed.
Uniqueness
1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dual piperidine moiety enhances its binding affinity to dopamine receptors, making it a potent candidate for further research in medicinal chemistry.
Properties
CAS No. |
13805-43-1 |
---|---|
Molecular Formula |
C26H35Cl3N4OS |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H33ClN4OS.2ClH/c27-20-9-10-24-22(19-20)31(21-7-2-3-8-23(21)33-24)16-6-13-29-17-11-26(12-18-29,25(28)32)30-14-4-1-5-15-30;;/h2-3,7-10,19H,1,4-6,11-18H2,(H2,28,32);2*1H |
InChI Key |
JIQNFRJKNZJYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.